(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
Description
This compound is a boronic acid derivative featuring a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) ether group and an ethyl-linked phenylboronic acid moiety. The TBDMS group enhances steric protection and stability, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its molecular complexity makes it valuable for drug discovery, particularly in targeting enzymes or receptors requiring aryl-boronate interactions .
Properties
IUPAC Name |
[4-[1-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34BNO3Si/c1-15(16-7-9-17(10-8-16)20(22)23)21-13-11-18(12-14-21)24-25(5,6)19(2,3)4/h7-10,15,18,22-23H,11-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNDXCEIZMXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118775 | |
| Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-37-3 | |
| Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of automated synthesis and purification techniques may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions with aryl halides can yield biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and other biologically active molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Findings:
Silyl Protecting Groups :
- The TBDMS group in the target compound offers a balance between steric protection and synthetic feasibility, unlike the bulkier TBDPS group in , which may hinder reactivity in cross-couplings.
- TBDMS ethers are more labile under acidic conditions compared to TBDPS, allowing selective deprotection .
Linker and Core Modifications: Ethyl linkers (target compound) vs. methyl () or sulfonyl () groups alter steric and electronic profiles. Pyridinyl cores () enhance solubility but reduce aromatic stacking compared to phenylboronic acids.
Boronic Acid Reactivity: All analogues participate in Suzuki couplings, but electron-withdrawing groups (e.g., sulfonyl in ) may slow transmetallation.
Synthetic Efficiency: The target compound’s synthesis likely follows alkylation or Mitsunobu protocols, similar to (95% yield). In contrast, Pd-catalyzed methods (e.g., ) face challenges with steric hindrance from silyl groups.
Research Implications
- Drug Discovery : The TBDMS-protected piperidine-boronic acid scaffold is promising for protease inhibitors or kinase-targeted therapies, leveraging boronate binding to catalytic residues.
- Material Science : Boronic acid derivatives with silyl protections (e.g., ) are explored in polymer chemistry for self-assembling materials.
Limitations and Contradictions
Biological Activity
The compound (4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid , identified by its CAS number 1704069-37-3 , is a boronic acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.37 g/mol . Its structure incorporates a boronic acid moiety, which is known for its ability to interact with various biological targets, particularly in the context of drug design and development.
Mechanisms of Biological Activity
Boronic acids are recognized for their ability to form reversible covalent bonds with diols, which is crucial in biological systems. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Proteins : Boronic acids can inhibit proteasome activity, thereby affecting protein degradation pathways.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress.
- Cell Signaling Modulation : The compound may influence signaling pathways by interacting with enzymes or receptors involved in cellular communication.
Anticancer Properties
Research indicates that boronic acids can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that certain boronic acid derivatives can selectively target cancer cell lines, leading to significant cytotoxic effects.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A-549 | 5.2 | Apoptosis induction |
| Study B | HL-60 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
Preliminary findings suggest that this compound may also possess antimicrobial properties. Similar boronic acid derivatives have demonstrated efficacy against various bacterial strains by disrupting cell wall synthesis or function.
Case Studies
-
Study on Anticancer Activity :
- A recent study evaluated the effects of boronic acid derivatives on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
-
Antimicrobial Efficacy :
- In vitro tests conducted against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL, suggesting potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
